Boc-D-Tpi-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

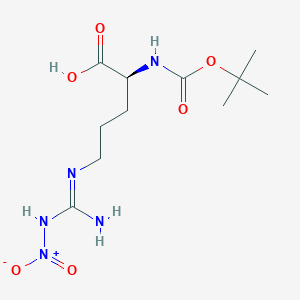

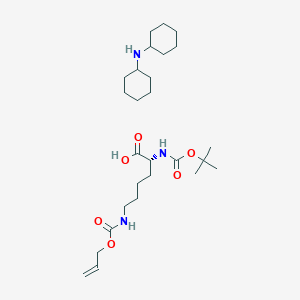

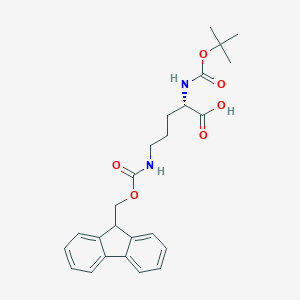

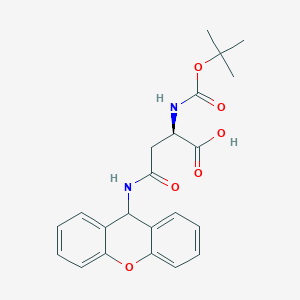

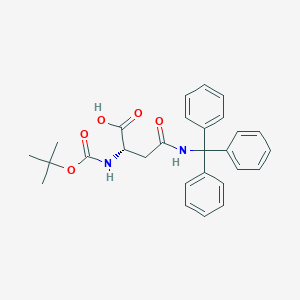

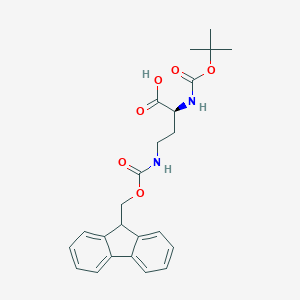

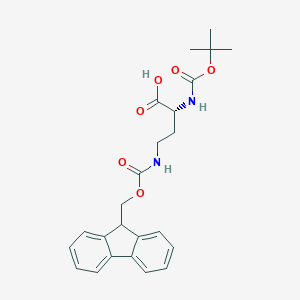

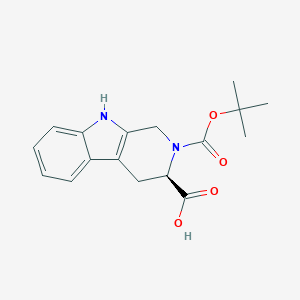

“Boc-D-Tpi-OH” is a chemical compound that is often used in organic synthesis . It is also known as N-alpha-t-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-D-3-carboxylic acid .

Synthesis Analysis

The synthesis of “Boc-D-Tpi-OH” involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . This group is commonly used in the synthesis of peptides . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Chemical Reactions Analysis

“Boc-D-Tpi-OH” reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

科学的研究の応用

1. Environmentally Conscious In-Water Peptide Synthesis

- Summary of Application: This research focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent. The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .

- Methods of Application: The researchers reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles. The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

- Results or Outcomes: The researchers summarized in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .

2. Rapid, Effective Deprotection of Boc Amino Acids

- Summary of Application: This research describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .

- Methods of Application: The ionic liquid used had low viscosity, high thermal stability, and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

3. Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized

- Summary of Application: This research focuses on the deprotection of N-Boc protected heteroarenes via a proposed addition/elimination mechanism .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .

4. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .

5. Rapid, Effective Deprotection of Boc Amino Acids

- Summary of Application: This research describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .

- Methods of Application: The ionic liquid used had low viscosity, high thermal stability, and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

6. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Boc-D-Tpi-OH" . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPEWKHTOVVAT-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57261350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Boc-D-Tpi-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。